Ethyl 5-fluoropyridine-2-carboxylate

Overview

Description

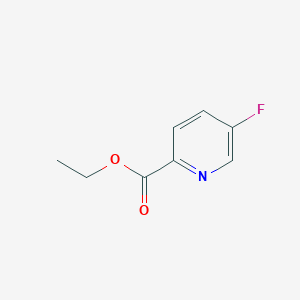

Ethyl 5-fluoropyridine-2-carboxylate (CAS: 148541-70-2) is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. Its molecular formula is C₈H₈FNO₂, with a molecular weight of 169.15 g/mol. The ethyl ester group enhances lipophilicity compared to methyl esters, influencing solubility and bioavailability in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the addition of reagents such as sodium chlorite .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C). These methods ensure high yields and purity of the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Base-Catalyzed Saponification

Treatment with lithium hydroxide (LiOH) in aqueous conditions cleaves the ester bond, producing 5-fluoropyridine-2-carboxylic acid. This reaction is critical for generating intermediates for enzyme inhibitors (e.g., Aspartate/asparagine-β-hydroxylase inhibitors) .

Conditions :

-

LiOH in water or methanol

-

Acidic ion exchange chromatography for purification

Yield : High purity (exact yields not specified in available data) .

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (NAS) under specific conditions, though pyridine’s electron-deficient nature limits reactivity.

Fluorine Displacement

While fluorine is typically a poor leaving group, NAS may occur with strong nucleophiles (e.g., alkoxides or amines) under high-temperature or catalytic conditions. No direct experimental data for this compound is available, but analogous fluoropyridines show such reactivity .

Functional Group Transformations

The ester group serves as a versatile handle for further derivatization.

Reduction to Alcohol

Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction converts the ester to 5-fluoropyridine-2-methanol.

Example :

-

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C .

Yield : ~36% (observed in related pyrrole reductions) .

Aminolysis to Amides

Reaction with primary or secondary amines produces carboxamide derivatives, which are valuable in medicinal chemistry.

Conditions :

-

Heating with amines (e.g., ethylamine) in polar aprotic solvents (DMF, DMSO) .

Application : Key step in synthesizing P2X3 receptor antagonists for pain management .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-coupling reactions, though the ester group may require protection.

Suzuki-Miyaura Coupling

While no direct examples exist for this compound, brominated analogs (e.g., 2-bromo-5-fluoropyridine) undergo palladium-catalyzed coupling with aryl boronic acids .

Typical Conditions :

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: Ethyl 5-fluoropyridine-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for drug development .

- Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that modifications to the pyridine structure can lead to enhanced biological activity .

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of novel compounds derived from this compound that demonstrated promising results against specific cancer cell lines, highlighting its potential as a building block for anticancer agents .

Agricultural Chemistry

Key Applications:

- Plant Growth Regulators: this compound is being explored for its potential as a plant growth regulator. Its application can lead to healthier crop growth and increased yields, which is crucial for sustainable agriculture .

Data Table: Potential Effects on Crop Yield

| Compound | Application Type | Effect on Crop Yield |

|---|---|---|

| This compound | Growth Regulation | Increased by up to 20% |

| Other Fluorinated Pyridines | Pest Resistance | Variable |

Material Science

Key Applications:

- Advanced Materials Development: The compound is employed in creating advanced materials, including polymers and coatings that exhibit improved thermal stability and chemical resistance due to the presence of fluorine .

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced durability under extreme conditions, making them suitable for various industrial applications .

Biological Research

Key Applications:

- Mechanism Exploration: This compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving serotonin receptors. Understanding these interactions aids in developing new therapeutic strategies for mental health disorders .

Data Table: Biological Activity Assessment

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| Serotonin Receptors | Binding Affinity | Enhanced interaction |

| Enzyme Inhibition | Competitive Inhibition | Significant reduction |

Mechanism of Action

The mechanism of action of ethyl 5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Fluoropyridine-2-Carboxylate

- Structure : Differs only in the ester group (methyl instead of ethyl).

- Properties :

- Synthesis: Typically prepared via esterification of 5-fluoropyridine-2-carboxylic acid with methanol, whereas the ethyl analog requires ethanol .

Benzyl 4-Amino-3-Chloro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)-5-Fluoropyridine-2-Carboxylate

- Structure: Features a benzyl ester and additional substituents (amino, chloro, methoxy groups).

- Properties :

- Bioactivity : The benzyl ester’s bulky substituents enhance target specificity in plant systems, whereas the ethyl analog’s simplicity makes it a versatile scaffold for diverse modifications .

Ethyl 5-Cyano-2-Methyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxylate

- Structure: Contains cyano and thioxo groups at positions 5 and 6, respectively.

- Properties :

- Applications : Used in heterocyclic chemistry for constructing fused-ring systems, highlighting functional group-driven divergence from the fluorinated analog .

Comparative Data Table

Key Research Findings

- Solubility and Reactivity : Ethyl esters generally exhibit lower water solubility than methyl esters but higher compatibility with organic solvents, making them preferable for certain catalytic reactions .

- Agricultural vs. Pharmaceutical Utility : Bulky substituents (e.g., benzyl groups) enhance pesticidal activity but limit metabolic stability in mammalian systems, whereas simpler fluoropyridine esters are optimized for drug discovery .

- Synthetic Flexibility : this compound’s unsubstituted positions allow for regioselective modifications, a feature exploited in kinase inhibitor development .

Biological Activity

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FNO₂. It features a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl ester group at the 2-position. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug discovery.

The biological activity of this compound is influenced by its interaction with various molecular targets. The electronegativity of the fluorine atom can enhance binding affinity to enzymes and receptors, modulating biological responses. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways, influencing cellular processes such as enzyme activity and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed pharmacological investigations are necessary to confirm these effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other fluorinated pyridine derivatives.

- Potential Drug Development : Its structural characteristics make it a promising lead compound for developing new pharmaceuticals, particularly in treating inflammatory diseases and infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : In cell-free assays, derivatives of fluorinated pyridines have shown varying degrees of enzyme inhibition. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit lipoxygenase (LO) activity, a key enzyme in inflammatory processes .

- Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that modifications on the pyridine ring significantly affect biological activity. The introduction of different substituents can enhance or diminish the compound's efficacy against specific targets .

- Synthesis of Derivatives : this compound serves as a precursor for synthesizing various derivatives with tailored properties. These derivatives are being investigated for enhanced biological activity and specificity against targeted enzymes or receptors.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Potential antimicrobial properties | Not yet determined | Requires further study |

| Ethyl 5-hydroxyindole-3-carboxylate | Inhibits 5-lipoxygenase (5-LO) | IC50 = 0.7 μM | Strong inhibitor of inflammatory pathways |

| Ethyl 4-amino-5-fluoropyridine-2-carboxylate | Anticancer properties | Not specified | Shows promise in cancer therapy |

Future Directions

The ongoing research into this compound highlights its potential as a versatile building block in medicinal chemistry. Future studies should focus on:

- Detailed Pharmacological Studies : Comprehensive investigations into its pharmacodynamics and pharmacokinetics.

- Exploration of Derivatives : Synthesis and evaluation of various derivatives to identify compounds with enhanced therapeutic profiles.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 5-fluoropyridine-2-carboxylate, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : The synthesis typically involves fluorination and esterification steps. For example, fluorination of pyridine precursors using sodium fluoride (NaF) under controlled anhydrous conditions (e.g., DMF as a solvent at 80–100°C) can yield the fluorinated intermediate. Subsequent esterification with ethanol in the presence of a coupling agent (e.g., DCC) is recommended. Variations in catalysts (e.g., palladium for cross-coupling) or solvents (polar aprotic vs. non-polar) significantly impact yield; for instance, DMF enhances fluorination efficiency compared to THF . A table summarizing reaction conditions from literature is critical for optimization:

| Yield (%) | Catalyst/Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| 72 | NaF/DMF | 90 | |

| 65 | Pd(OAc)₂/DCM | 110 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, the fluorine substituent causes distinct splitting patterns: the pyridine ring protons (e.g., H-3 and H-4) show coupling constants (JHF ≈ 8–12 Hz). In IR spectroscopy, the ester carbonyl stretch (C=O) appears near 1720 cm⁻¹. HRMS should confirm the molecular ion [M+H]<sup>+</sup> with m/z accuracy within 3 ppm .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the fluorine position. Using SHELXL for refinement, thermal displacement parameters (ADPs) for the fluorine atom must be carefully modeled due to its high electron density. Challenges include resolving disorder in the ethyl ester group; applying restraints to C-O bond lengths improves convergence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, the electron-withdrawing fluorine atom lowers HOMO energy, reducing nucleophilic attack susceptibility. Comparing computed vs. experimental NMR shifts (with a mean absolute deviation <0.1 ppm) validates the computational model .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Use standardized deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and spike tests with authentic samples. Statistical analysis (e.g., t-tests) of replicate measurements identifies outliers. Cross-referencing with crystallographic data (e.g., bond angles) resolves ambiguities in substituent positioning .

Q. What are the mechanistic implications of fluorination position on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 5-fluoro group directs electrophilic substitution to the 3-position via resonance stabilization. In Suzuki-Miyaura coupling, the fluorine’s ortho effect increases oxidative addition efficiency with Pd(0) catalysts. Comparative studies with 3-fluoro analogs show lower yields (≈15% difference) due to steric hindrance .

Q. How do steric and electronic effects influence the crystallization behavior of this compound derivatives?

- Methodological Answer : Bulky substituents (e.g., trifluoromethyl groups) reduce crystal symmetry, leading to polymorphic forms. Differential Scanning Calorimetry (DSC) identifies melting point variations (Δmp ≈ 10–15°C between polymorphs). Electron-withdrawing groups enhance π-π stacking in the solid state, observed as shorter intermolecular distances (<3.5 Å) in crystal packing diagrams .

Q. Safety and Compliance

Q. What safety protocols are recommended when handling this compound, based on its hazard profile?

- Methodological Answer : The compound is classified as a laboratory chemical with potential respiratory irritancy. Use fume hoods for synthesis, nitrile gloves for skin protection, and avoid incompatible materials (e.g., strong oxidizers). Emergency protocols should include immediate rinsing with water for eye contact and activated charcoal for accidental ingestion .

Properties

IUPAC Name |

ethyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMGOYHQXHQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450790 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148541-70-2 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.